![molecular formula C18H26BrNO3 B12570744 Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate CAS No. 185527-07-5](/img/structure/B12570744.png)
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an octyl group, a bromophenyl group, and an amino oxoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate typically involves the following steps:
Formation of the Bromophenyl Ethylamine Intermediate: This step involves the reaction of 3-bromobenzaldehyde with ethylamine under acidic conditions to form 1-(3-bromophenyl)ethylamine.
Esterification: The intermediate is then reacted with octyl oxoacetate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide; reactions are performed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
The compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Octyl {[1-(4-bromophenyl)ethyl]amino}(oxo)acetate
- Octyl {[1-(3-chlorophenyl)ethyl]amino}(oxo)acetate
- Octyl {[1-(3-fluorophenyl)ethyl]amino}(oxo)acetate
Uniqueness
Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and binding properties, distinguishing it from other similar compounds with different halogen substitutions.
Propiedades
Número CAS |
185527-07-5 |
|---|---|
Fórmula molecular |
C18H26BrNO3 |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
octyl 2-[1-(3-bromophenyl)ethylamino]-2-oxoacetate |
InChI |
InChI=1S/C18H26BrNO3/c1-3-4-5-6-7-8-12-23-18(22)17(21)20-14(2)15-10-9-11-16(19)13-15/h9-11,13-14H,3-8,12H2,1-2H3,(H,20,21) |
Clave InChI |
BFXQEAXLGVRJRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C(=O)NC(C)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


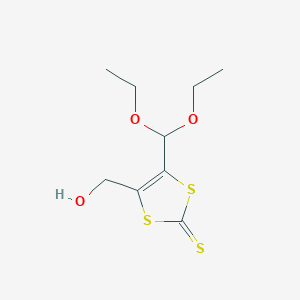
![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
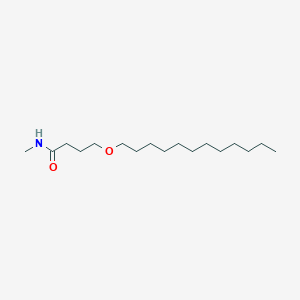

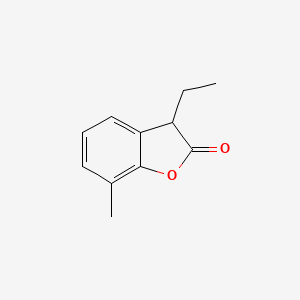
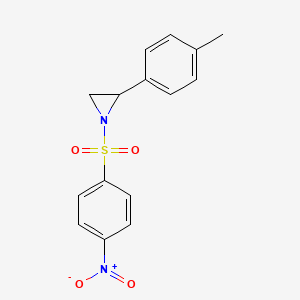
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
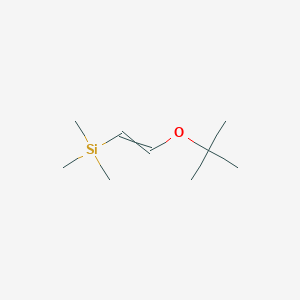
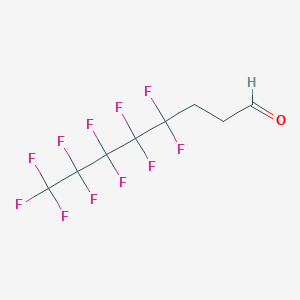
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
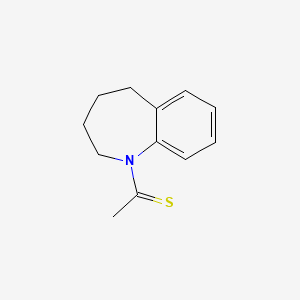
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
